molecular formula C23H16BrClFNO2 B2547732 (Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]amino 4-fluorobenzoate CAS No. 338415-62-6

(Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]amino 4-fluorobenzoate

Cat. No.: B2547732
CAS No.: 338415-62-6
M. Wt: 472.74
InChI Key: FGRWTNWJMIPCPC-HPNDGRJYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]amino 4-fluorobenzoate is a useful research compound. Its molecular formula is C23H16BrClFNO2 and its molecular weight is 472.74. The purity is usually 95%.
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Scientific Research Applications

Organic Electronics and Solar Cells

(Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]amino 4-fluorobenzoate has applications in the field of organic electronics, particularly in enhancing the efficiency of organic solar cells. In a study conducted by Tan et al. (2016), compounds similar to this chemical, including 4-fluorobenzoic acid, were used to modify poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS). This modification significantly improved the conductivity of PEDOT:PSS, which is crucial for the performance of organic solar cells. The resulting material demonstrated comparable efficiency to traditional indium tin oxide anodes, highlighting its potential in the development of high-efficiency, ITO-free organic solar cells (Tan, Zhou, Ji, Huang, & Chen, 2016).

Pharmaceutical Research

In the pharmaceutical domain, compounds with structural similarities to this compound have been studied for their potential in drug development. For instance, Bradshaw et al. (2002) explored amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles. These prodrugs, including variants with fluorinated components, demonstrated significant in vivo antitumor properties and manageable toxic side effects, suggesting their suitability for clinical evaluation (Bradshaw, Bibby, Double, Fichtner, Cooper, Alley, Donohue, Stinson, Tomaszewjski, Sausville, & Stevens, 2002).

Antiviral Research

The compound has also been implicated in antiviral research. Qiu et al. (1998) synthesized Z- and E-methylenecyclopropane nucleoside analogues, which showed significant antiviral activity against various viruses, including human cytomegalovirus and hepatitis B virus. The presence of cyclopropyl and halogen elements in these compounds indicates a structural relevance to this compound, demonstrating its potential in developing new antiviral agents (Qiu, Ptak, Breitenbach, Lin, Cheng, Kern, Drach, & Žemlička, 1998).

Environmental Phenols Analysis

Additionally, this compound's constituents are useful in environmental studies. Ye et al. (2008) developed a method for measuring concentrations of environmental phenols, including fluorobenzoates, in human milk. This study highlights the importance of such compounds in assessing human exposure to environmental contaminants (Ye, Bishop, Needham, & Calafat, 2008).

Properties

IUPAC Name

[(Z)-[(4-bromophenyl)-[2-(4-chlorophenyl)cyclopropyl]methylidene]amino] 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrClFNO2/c24-17-7-1-15(2-8-17)22(21-13-20(21)14-3-9-18(25)10-4-14)27-29-23(28)16-5-11-19(26)12-6-16/h1-12,20-21H,13H2/b27-22+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGRWTNWJMIPCPC-HPNDGRJYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=NOC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C1/C(=N/OC(=O)C2=CC=C(C=C2)F)/C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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